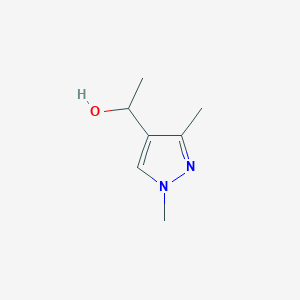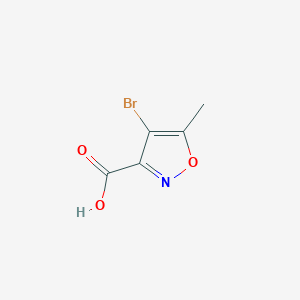
3,5-Dichloro-2-ethoxybenzaldehyde
描述
3,5-Dichloro-2-ethoxybenzaldehyde is an organic compound with the molecular formula C9H8Cl2O2. It is a derivative of benzaldehyde, where the benzene ring is substituted with two chlorine atoms at the 3 and 5 positions and an ethoxy group at the 2 position. This compound is of interest in various chemical research and industrial applications due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
3,5-Dichloro-2-ethoxybenzaldehyde can be synthesized through several methods, including:
-
Electrophilic Aromatic Substitution: : Starting from 3,5-dichloro-2-ethoxybenzene, the compound can be synthesized by formylation using the Vilsmeier-Haack reaction. This involves the reaction of the aromatic compound with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) under controlled conditions.
-
Oxidation of Alcohols: : Another method involves the oxidation of 3,5-dichloro-2-ethoxybenzyl alcohol using oxidizing agents like pyridinium chlorochromate (PCC) or manganese dioxide (MnO2) to yield the corresponding aldehyde.
Industrial Production Methods
In an industrial setting, the production of this compound typically involves large-scale electrophilic aromatic substitution reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
化学反应分析
Types of Reactions
3,5-Dichloro-2-ethoxybenzaldehyde undergoes various chemical reactions, including:
-
Oxidation: : The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
-
Reduction: : The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
-
Nucleophilic Addition: : The carbonyl group in the aldehyde can undergo nucleophilic addition reactions with reagents like Grignard reagents or organolithium compounds to form secondary or tertiary alcohols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, pyridinium chlorochromate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Grignard reagents, organolithium compounds.
Major Products
Oxidation: 3,5-Dichloro-2-ethoxybenzoic acid.
Reduction: 3,5-Dichloro-2-ethoxybenzyl alcohol.
Nucleophilic Addition: Various secondary or tertiary alcohols depending on the nucleophile used.
科学研究应用
3,5-Dichloro-2-ethoxybenzaldehyde is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: The compound is used in the manufacture of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 3,5-dichloro-2-ethoxybenzaldehyde depends on its application. In biochemical contexts, it may interact with specific enzymes or receptors, altering their activity. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting enzyme function or modifying protein structure.
相似化合物的比较
Similar Compounds
3,5-Dichlorobenzaldehyde: Lacks the ethoxy group, making it less versatile in certain synthetic applications.
2-Ethoxybenzaldehyde: Lacks the chlorine substituents, which can affect its reactivity and biological activity.
3,5-Dichloro-4-methoxybenzaldehyde: Similar structure but with a methoxy group instead of an ethoxy group, which can influence its chemical properties and reactivity.
Uniqueness
3,5-Dichloro-2-ethoxybenzaldehyde is unique due to the presence of both chlorine and ethoxy substituents, which confer distinct electronic and steric properties. These features make it a valuable intermediate in organic synthesis and a useful compound in various research applications.
属性
IUPAC Name |
3,5-dichloro-2-ethoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O2/c1-2-13-9-6(5-12)3-7(10)4-8(9)11/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYAUZCVQOQWESM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1Cl)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70630575 | |
| Record name | 3,5-Dichloro-2-ethoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70630575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
309718-08-9 | |
| Record name | 3,5-Dichloro-2-ethoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70630575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B1344685.png)



